Glucovanillin

Food Science Flavor Chemistry Process Optimization

Glucovanillin (vanillin 4-O-β-D-glucoside) is the non-volatile, odorless glycosylated vanillin precursor—functionally distinct from free vanillin. Its unique enzyme-substrate affinity (Km=20.0 mM vs. 1.1 mM for pNPG), 2.1-fold greater lipase inhibition (IC₅₀=13 mM) than oleic acid, and glycosylation-dependent stability make it indispensable for controlled flavor release, enzyme kinetics studies, and inhibitor screening. Unlike vanillin, glucovanillin remains stable in dry mixes and heat-activated formulations until hydrolyzed. Procure for biocatalysis research and flavor development where free vanillin cannot substitute.

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
Cat. No. B4299294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucovanillin
Molecular FormulaC14H18O8
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3
InChIKeyLPRNQMUKVDHCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.105e+005 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Glucovanillin for Scientific Research and Industrial Procurement: Essential Baseline Data on CAS 494-08-6


Glucovanillin (CAS 494-08-6), also known as vanillin 4-O-β-D-glucoside, is a phenolic glycoside consisting of a glucose moiety bound to vanillin [1]. It is the primary storage form of vanillin in green vanilla beans and serves as the key precursor from which vanillin—the principal flavor compound of vanilla—is released during curing and maturation . This compound is a white to off-white crystalline solid with a melting point of 189–190 °C, a molecular weight of 314.29 g/mol, and an optical rotation of [α]D20 -89.9° (water) [2].

Why Glucovanillin Cannot Be Replaced by Vanillin or Other Phenolic Glucosides in Research and Industrial Applications


Glucovanillin cannot be interchanged with vanillin or other phenolic glucosides without fundamentally altering the outcome of a process or study. While vanillin is the aromatic aglycone, glucovanillin is non-volatile and flavorless until enzymatically hydrolyzed [1]. This glycosylation confers distinct physicochemical properties, including altered solubility, stability, and biological target engagement. For example, glucovanillin exhibits a significantly different enzyme-substrate affinity (Km = 20.0 mM) compared to synthetic substrates (pNPG, Km = 1.1 mM), dictating unique kinetic behavior [2]. Furthermore, in curing processes, the conversion efficiency of glucovanillin to vanillin is highly variable and dependent on specific conditions, directly impacting final product quality and yield in ways that free vanillin cannot mimic [3]. These quantifiable differences establish glucovanillin as a unique functional entity with procurement requirements distinct from its analogs.

Quantitative Evidence Guide: How Glucovanillin Differs from Vanillin and Related Analogs


Glucovanillin Conversion Efficiency and Sensory Impact in Vanilla Curing

In the curing of vanilla beans, glucovanillin undergoes hydrolysis to vanillin, a process directly affecting final product quality. A comparative study demonstrated that beans subjected to non-blanched, continuous sweating at 35°C achieved approximately 90% conversion of glucovanillin to vanillin [1]. In contrast, beans blanched at 67°C for 3 min followed by sweating at 45°C for 4 days or 35°C for 5 days exhibited only 70% conversion [1]. This 20-percentage-point difference in conversion efficiency correlates directly with sensory outcomes: profiling by untrained panelists rated the 90% conversion beans as having superior aroma compared to the 70% conversion beans [1].

Food Science Flavor Chemistry Process Optimization

Enzyme-Substrate Affinity of Glucovanillin vs. Synthetic Substrate pNPG

The kinetic parameters of vanilla bean β-D-glucosidase were characterized using glucovanillin and the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) [1]. The Michaelis constant (Km) for glucovanillin was determined to be 20.0 mM, while the Vmax was 5.0 μkat·mg⁻¹ [1]. In comparison, the Km for pNPG was 1.1 mM, with a Vmax of 4.5 μkat·mg⁻¹ [1]. This indicates that the enzyme has approximately 18-fold lower affinity for glucovanillin than for pNPG, despite similar catalytic turnover rates.

Enzymology Biochemistry Kinetics

Enzymatic Extraction Yield of Vanillin from Glucovanillin vs. Soxhlet Method

An enzymatic extraction method employing Viscozyme and Celluclast was compared against conventional Soxhlet extraction for recovering vanillin from glucovanillin-rich green vanilla pods [1]. The enzymatic process, conducted in 47.5% v/v aqueous ethanol at 70°C for 8 hours, resulted in an extracted vanillin yield 3.13 times higher than that obtained by Soxhlet extraction [1]. The study noted that the classical curing/extraction process typically yields 1.1−1.8 g vanillin/100 g dry pods [1].

Biocatalysis Green Extraction Process Engineering

Lipase Inhibition by Glucovanillin vs. Oleic Acid Standard

Glucovanillin was identified as a potent inhibitor of lipase from Acinetobacter radioresistens in a comparative in silico and in vitro study [1]. Glucovanillin demonstrated a superior docking score of −9.1 kcal/mol compared to the standard inhibitor oleic acid (−6.3 kcal/mol) [1]. In functional assays, glucovanillin reduced lipase activity to 1.5 U/ml, whereas oleic acid reduced activity to 4.1 U/ml [1]. The half-maximal inhibitory concentration (IC₅₀) for glucovanillin was 13 mM, approximately half that of oleic acid (27 mM) [1].

Drug Discovery Enzyme Inhibition Antimicrobial

Rapid Hydrolysis of Glucovanillin by Exogenous β-Glucosidase AacGH1

A thermostable β-glucosidase from Alicyclobacillus acidiphilus (AacGH1) was evaluated for its ability to hydrolyze glucovanillin to vanillin [1]. The enzyme achieved complete hydrolysis of glucovanillin (1.7 mM) in a 20% (v/v) ethanol-water extract of green vanilla beans using 0.5 mg/mL enzyme at 30°C in just 15 minutes [1]. This stands in contrast to the slow, multi-day hydrolysis observed during traditional curing processes or with endogenous enzymes that lose efficiency during curing [1].

Biocatalysis Enzyme Technology Flavor Production

Glucovanillin as a Stable, Non-Volatile Flavor Precursor

Glucovanillin is odorless and non-volatile, unlike vanillin, which is aromatic and volatile [1]. This glycosylation provides inherent stability during storage and processing until enzymatic or acid hydrolysis releases vanillin. The log P (octanol-water partition coefficient) for glucovanillin is estimated at -1.252, compared to vanillin's log P of approximately 1.21 [2], indicating a >100-fold difference in hydrophobicity and resulting in distinct solubility and partitioning behavior. This property is foundational to its role as a controlled-release flavor precursor.

Flavor Stability Controlled Release Food Formulation

Best Application Scenarios for Glucovanillin Based on Quantitative Evidence


Accelerated Natural Vanilla Extract Production via Exogenous Enzyme Hydrolysis

Based on the evidence that the β-glucosidase AacGH1 can completely hydrolyze 1.7 mM glucovanillin in 20% ethanol within 15 minutes at 30°C [1], this scenario involves using glucovanillin-rich green vanilla bean extracts as a feedstock for rapid, high-yield production of natural vanillin. This approach circumvents the lengthy traditional curing process (which yields only 70-90% conversion over days [2]) and leverages the enzyme's tolerance to ethanol and elevated temperatures. The process is scalable and offers significant time and energy savings for industrial flavor manufacturers.

Controlled Flavor Release in Food and Fragrance Formulations

Given that glucovanillin is odorless and non-volatile (log P ≈ -1.25) compared to free vanillin (log P ≈ 1.21) [1], this scenario targets applications requiring delayed or triggered flavor release. Examples include heat-activated baking products, long-shelf-life dry mixes, and products where early vanillin volatilization is undesirable. Glucovanillin can be formulated into a matrix and then hydrolyzed to vanillin during processing (e.g., by endogenous β-glucosidases in ingredients or by thermal/acidic conditions), providing a quantifiable advantage in flavor stability and controlled delivery.

Enzymology Studies of β-Glucosidase Substrate Specificity and Kinetics

The established kinetic parameters for glucovanillin with vanilla bean β-D-glucosidase—Km = 20.0 mM and Vmax = 5.0 μkat·mg⁻¹, compared to Km = 1.1 mM for the synthetic substrate pNPG [1]—make glucovanillin an essential substrate for studies of enzyme specificity, inhibition, and structure-function relationships. Its natural origin and relevance to vanilla flavor biosynthesis also render it valuable for investigating plant secondary metabolism and biocatalysis. Researchers procuring glucovanillin for such studies must account for its ~18-fold lower affinity relative to pNPG when designing assays.

Drug Discovery Screening for Novel Lipase Inhibitors

Supported by the finding that glucovanillin inhibits A. radioresistens lipase with an IC₅₀ of 13 mM—2.1-fold more potent than the standard inhibitor oleic acid (IC₅₀ = 27 mM) [1]—this scenario involves using glucovanillin as a positive control or lead scaffold in high-throughput screening campaigns for new lipase inhibitors. Its demonstrated in silico binding (−9.1 kcal/mol) and functional inhibition provide a quantitative benchmark for evaluating novel compounds, making it a valuable reference material for antimicrobial and anti-obesity drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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